4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with fluorine at the 6-position, a cyano group at the 4-position of the benzamide ring, and a dimethylaminoethyl side chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., sulfonamides, triazoles) exhibit diverse biological activities, suggesting possible applications in oncology or infectious diseases .
Properties
IUPAC Name |
4-cyano-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS.ClH/c1-23(2)9-10-24(18(25)14-5-3-13(12-21)4-6-14)19-22-16-8-7-15(20)11-17(16)26-19;/h3-8,11H,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIUJKABMSZKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. The cyano group and fluorine atom are introduced through specific reactions, often requiring careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the cyano group and fluorine atom makes it particularly reactive in certain conditions.
Common Reagents and Conditions: Reagents such as strong oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) may be used depending on the desired reaction. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products Formed: The reactions involving this compound can yield a range of products, including derivatives with modified functional groups or structural changes. These products can be further utilized in various applications or as intermediates in other chemical syntheses.
Scientific Research Applications
The compound 4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic molecule with significant potential across various scientific fields, particularly in medicinal chemistry and biological research. This article explores its applications, synthesis, and mechanisms of action, supported by relevant data tables and case studies.
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may act as an inhibitor or modulator of various enzymes and receptors involved in disease pathways.
Case Study: Targeting CSF1R
A notable application is in the context of tuberculosis research, where related compounds have been shown to selectively inhibit the colony-stimulating factor 1 receptor (CSF1R). This inhibition can lead to reduced inflammation and improved outcomes in models of chronic pulmonary tuberculosis .
Imaging Techniques
The compound's derivatives have been utilized in imaging studies, particularly in positron emission tomography (PET) scans. These studies help visualize biological processes in vivo, allowing researchers to track disease progression and treatment efficacy.
Data Table: Imaging Efficacy
| Study | Compound Used | Imaging Technique | Key Findings |
|---|---|---|---|
| JNJ-28312141 | PET/CT | High specificity for granulomatous lesions in TB models | |
| Various | PET | Demonstrated ability to visualize CSF1R expression in macrophages |
Chemical Synthesis
The synthesis of this compound involves multiple steps, often starting from simpler precursors. The introduction of functional groups such as cyano and fluorine requires careful control of reaction conditions.
Synthesis Overview
- Step 1: Formation of the benzamide core.
- Step 2: Introduction of the cyano group via nucleophilic substitution.
- Step 3: Fluorination to incorporate the fluorine atom.
- Step 4: Final purification and characterization.
Research has indicated that compounds with similar structures exhibit various biological activities, including anti-cancer properties and neuroprotective effects.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in the combination of its substituents. Below is a comparative analysis with key analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Fluorine in the target compound may improve metabolic stability and membrane permeability compared to ethoxy or methyl groups in analogs .
Pharmacokinetic Implications: The dimethylaminoethyl side chain in the target compound and Analog 2 offers better aqueous solubility than the diethylamino group in Analog 1, which may increase hydrophobicity and tissue penetration .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step routes similar to those in (e.g., nucleophilic substitution, cyclization), whereas Analog 2’s sulfonyl-piperidine moiety requires additional sulfonation steps .
Table 2: Spectroscopic Comparison
Biological Activity
4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS No. 1215619-14-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C19H18ClFN4OS
- Molecular Weight : 404.9 g/mol
- Structure : The compound features a benzamide core with a cyano group and a dimethylaminoethyl side chain, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Kinases : Inhibition of specific kinases can lead to reduced cell proliferation in cancer models.
- Neurotransmitter Receptors : Potential modulation of neurotransmitter systems, particularly those involving benzodiazepine binding sites.
Biological Activity Data
| Activity Type | IC50 (μM) | MIC (μM) | Reference |
|---|---|---|---|
| Anti-tumor | 7.7 ± 0.8 | 0.08 | |
| Kinase Inhibition | Moderate | Not Tested | |
| Neuroprotection | None | Not Tested |
Case Studies and Research Findings
-
Antitumor Activity :
A study demonstrated that derivatives of benzothiazole, including those related to the target compound, exhibited significant antitumor effects, with IC50 values indicating effective inhibition of tumor cell growth in vitro. Specifically, compounds with similar structural motifs have shown promising results against various cancer cell lines. -
Kinase Inhibition :
Another investigation focused on the inhibitory effects of benzamide derivatives on RET kinase activity. The results indicated that certain modifications in structure could enhance potency against RET-driven cancers, suggesting that the target compound may also possess similar inhibitory properties due to its structural analogies. -
Neuroprotective Studies :
Research comparing different classes of histone deacetylase inhibitors revealed that compounds containing benzamide structures did not provide neuroprotection against oxidative stress in neuronal cultures. This suggests that while the compound may have other beneficial activities, it might not be effective in neuroprotective applications.
Q & A
Basic: What are the critical steps in synthesizing 4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, and how are reaction conditions optimized?
Answer:
The synthesis involves sequential coupling of the fluorobenzo[d]thiazole and dimethylaminoethyl moieties to the benzamide core. Key steps include:
- Amide bond formation between the benzamide and thiazole groups under reflux with coupling agents like EDCI/HOBt .
- Solvent selection (e.g., DMF or dichloromethane) to enhance solubility of intermediates .
- Purification via column chromatography or recrystallization to isolate the hydrochloride salt .
Reaction optimization focuses on temperature control (40–60°C to prevent side reactions) and catalyst use (e.g., triethylamine for acid scavenging) .
Advanced: How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy for this compound?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Methodological strategies include:
- Metabolic stability assays (e.g., liver microsome studies) to assess compound degradation .
- Pharmacodynamic profiling using isotopic labeling to track target engagement in vivo .
- Dose-response refinement in animal models, adjusting for species-specific metabolic differences .
Cross-validation with structural analogs (e.g., replacing the cyano group with sulfonamide) can isolate structure-activity relationships (SAR) driving efficacy .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- NMR spectroscopy (1H/13C): Validates substituent positions (e.g., fluorobenzo[d]thiazole protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and detects impurities (e.g., dehalogenated byproducts) .
- HPLC with UV/Vis detection : Monitors purity (>95%) and identifies co-eluting isomers .
Advanced: How does the 4-cyano group influence binding to kinase targets compared to electron-withdrawing substituents like sulfonyl or nitro groups?
Answer:
The cyano group’s moderate electron-withdrawing nature enhances hydrogen bonding with catalytic lysine residues in kinases. Comparative strategies include:
- Molecular docking simulations (e.g., AutoDock Vina) to map interactions in ATP-binding pockets .
- Isothermal titration calorimetry (ITC) : Quantifies binding entropy/enthalpy trade-offs versus sulfonyl analogs .
- Enzyme kinetics : Measures inhibition constants (Ki) to correlate substituent effects with potency .
Basic: What in vitro models are suitable for preliminary evaluation of the compound’s anticancer activity?
Answer:
- Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) with IC50 determination .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death mechanisms .
- Selectivity screening : Compare toxicity in non-cancerous lines (e.g., HEK-293) to identify therapeutic windows .
Advanced: What experimental designs mitigate off-target effects in dose-response studies for this compound?
Answer:
- Proteome-wide profiling (e.g., thermal shift assays) to map off-target interactions .
- CRISPR-Cas9 knockouts of the primary target to isolate off-target contributions .
- Orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target specificity .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light to track decomposition via HPLC .
- Lyophilization : Evaluates stability in solid vs. solution states .
- pH-dependent hydrolysis : Tests resilience in acidic (pH 3) and basic (pH 9) buffers .
Advanced: What computational methods predict the compound’s metabolic pathways and potential toxicity?
Answer:
- ADMET prediction tools (e.g., SwissADME): Forecast cytochrome P450 metabolism and hepatotoxicity .
- Density functional theory (DFT) : Models reactive intermediates (e.g., epoxides) formed during oxidation .
- Molecular dynamics simulations : Track interactions with hERG channels to assess cardiotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
